molecular formula C23H22N2 B14294677 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole CAS No. 127958-24-1

4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B14294677
CAS No.: 127958-24-1
M. Wt: 326.4 g/mol
InChI Key: GSXLPVFIBAHFED-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of chalcone derivatives with hydrazine or its derivatives under acidic or basic conditions. For instance, a chalcone derivative can be reacted with phenylhydrazine in the presence of an acid catalyst to form the desired pyrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as vitamin B1 hydrochloride have been reported to facilitate the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the phenyl groups or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurological processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three phenyl groups and two methyl groups enhances its stability and potential for diverse applications compared to other pyrazole derivatives.

Properties

CAS No.

127958-24-1

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

4,4-dimethyl-3,5,5-triphenyl-1H-pyrazole

InChI

InChI=1S/C23H22N2/c1-22(2)21(18-12-6-3-7-13-18)24-25-23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,25H,1-2H3

InChI Key

GSXLPVFIBAHFED-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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